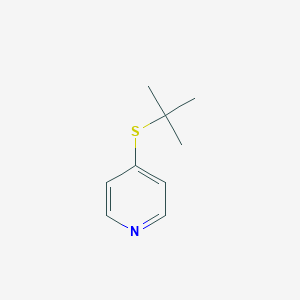

Pyridine, 4-(tert-butylthio)-

Description

The exact mass of the compound Pyridine, 4-(tert-butylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine, 4-(tert-butylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-(tert-butylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18794-26-8 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

4-tert-butylsulfanylpyridine |

InChI |

InChI=1S/C9H13NS/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3 |

InChI Key |

ZEROTOAVTDOIRS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1=CC=NC=C1 |

Canonical SMILES |

CC(C)(C)SC1=CC=NC=C1 |

Other CAS No. |

18794-26-8 |

Origin of Product |

United States |

Foundational & Exploratory

"Pyridine, 4-(tert-butylthio)-" properties and characteristics

Technical Whitepaper: 4-(tert-Butylthio)pyridine – Properties, Synthesis, and Applications

Executive Summary

4-(tert-Butylthio)pyridine (CAS 18794-26-8) is a specialized heterocyclic building block characterized by a bulky tert-butylthio ether moiety at the C4 position of the pyridine ring. This structural motif imparts unique electronic and steric properties, distinguishing it from simple alkyl-substituted pyridines.

The compound serves as a critical intermediate in medicinal chemistry for the synthesis of sulfoxides and sulfones, which are often employed to modulate the metabolic stability and solubility of drug candidates. Furthermore, its capacity to act as a monodentate ligand with tunable steric bulk makes it valuable in coordination chemistry and catalysis. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols.

Chemical Identity & Physicochemical Properties

The introduction of the tert-butylthio group at the 4-position significantly alters the lipophilicity and basicity of the parent pyridine ring. The bulky sulfur substituent acts as a weak electron donor via resonance (+M effect) but also exerts an inductive withdrawing effect (-I), while the tert-butyl group provides substantial steric shielding.

| Property | Data / Characteristic |

| Chemical Name | Pyridine, 4-(tert-butylthio)- |

| Synonyms | 4-tert-Butylthiopyridine; 4-(1,1-Dimethylethyl)thiopyridine |

| CAS Number | 18794-26-8 |

| Molecular Formula | C₉H₁₃NS |

| Molecular Weight | 167.27 g/mol |

| Structure | Pyridine ring substituted at C4 with -S-C(CH₃)₃ |

| Physical State | Colorless to pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water |

| Basicity (pKa) | Est.[1][2] 5.5 – 6.0 (Pyridinium N) |

| LogP (Predicted) | ~3.2 (Highly Lipophilic) |

Synthesis & Manufacturing Methodologies

The most robust synthetic route to 4-(tert-butylthio)pyridine involves the Nucleophilic Aromatic Substitution (SₙAr) of 4-chloropyridine or 4-bromopyridine with a tert-butylthiolate nucleophile.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The pyridine nitrogen, being electronegative, activates the C4 position towards nucleophilic attack, especially when protonated or complexed. The bulky tert-butylthiolate anion attacks the C4 carbon, forming a Meisenheimer-like complex, followed by the elimination of the chloride ion to restore aromaticity.

Experimental Protocol (Standardized)

-

Reagents: 4-Chloropyridine hydrochloride (1.0 eq), tert-Butylthiol (1.2 eq), Sodium Hydride (60% in oil, 2.5 eq), DMF (Anhydrous).

-

Conditions: Inert atmosphere (N₂/Ar), 0°C to 80°C.

Step-by-Step Procedure:

-

Preparation of Nucleophile: In a flame-dried 3-neck flask under nitrogen, suspend NaH (2.5 eq) in anhydrous DMF. Cool to 0°C.

-

Thiol Addition: Add tert-butylthiol (1.2 eq) dropwise. Caution: Evolution of H₂ gas. Stir for 30 minutes at 0°C to ensure complete formation of sodium tert-butylthiolate.

-

Substrate Addition: Add 4-chloropyridine hydrochloride (1.0 eq) portion-wise. (Note: The extra equivalent of NaH neutralizes the HCl salt).

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.

-

Work-up: Cool to room temperature. Quench carefully with ice-water. Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Control Point: The steric bulk of the tert-butyl group can slow the nucleophilic attack. Heating is often required, but excessive heat may lead to elimination of isobutylene.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the primary synthesis route and key downstream transformations (Oxidation and N-Alkylation).

Figure 1: Synthetic pathway from 4-chloropyridine and downstream reactivity profile.

Applications in Drug Discovery & Research

Bioisosterism & Metabolic Tuning

The tert-butylthio group (-S-tBu) is a lipophilic, bulky substituent.

-

Lipophilicity: Increases membrane permeability (logP).

-

Metabolic Stability: The steric bulk of the tert-butyl group protects the sulfur atom from rapid metabolic oxidation compared to smaller alkyl thioethers (e.g., -SMe).

-

Oxidation Precursor: It serves as a precursor to tert-butyl sulfoxides (-SO-tBu) and sulfones (-SO₂-tBu), which are strong hydrogen bond acceptors and often used to lock active conformations in kinase inhibitors.

Ligand Design

In organometallic chemistry, 4-(tert-butylthio)pyridine acts as a monodentate ligand.

-

Coordination Mode: Primarily binds through the Pyridine Nitrogen (N-donor).

-

Electronic Effect: The electron-donating thioether group increases the electron density on the nitrogen, making it a stronger σ-donor than unsubstituted pyridine.

-

Steric Control: The remote bulky group can influence the packing of metal complexes without directly blocking the coordination site.

Safety & Handling Protocols

Hazards:

-

Stench: Like most organosulfur compounds, the precursor (tert-butylthiol) has a potent, disagreeable odor. The final pyridine product has a milder but distinct sulfide odor.

-

Irritant: Causes skin, eye, and respiratory irritation.

-

Flammability: Combustible liquid/solid.

Handling:

-

Containment: All reactions involving thiols must be performed in a well-ventilated fume hood.

-

Waste Disposal: Treat sulfur-containing waste with bleach (sodium hypochlorite) solution to oxidize and deodorize before disposal.

References

-

ChemicalBook. (2025).[3] Pyridine, 4-(tert-butylthio)- Properties and CAS 18794-26-8. Retrieved from

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for Pyridine S_NAr mechanisms).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

PubChem. (2025).[1][4] Compound Summary: 4-(tert-Butyl)-2-chloropyridine (Analogous Reactivity). Retrieved from

Sources

An In-depth Technical Guide to 4-tert-Butylpyridine (CAS 3978-81-2)

A Note on Chemical Identification: The initial request specified "Pyridine, 4-(tert-butylthio)-" with CAS number 18794-26-8. However, extensive database searches revealed no such compound associated with the provided CAS number. The CAS number 18794-26-8 could not be definitively assigned to any publicly documented chemical structure. Conversely, the structurally similar and well-documented compound, 4-tert-Butylpyridine , possesses the CAS number 3978-81-2 [1][2][3]. This guide will focus on 4-tert-Butylpyridine, assuming a potential error in the initial query's chemical name and CAS number.

Introduction: The Significance of 4-tert-Butylpyridine

4-tert-Butylpyridine is a substituted pyridine derivative that has garnered significant attention in both academic research and industrial applications. As a member of the pyridine family, it inherits the characteristic aromaticity and basicity conferred by the nitrogen-containing heterocyclic core. The pyridine scaffold itself is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key biological interactions[4][5][6][7]. The introduction of a bulky tert-butyl group at the 4-position of the pyridine ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and making it a valuable component in various chemical processes. This guide provides a comprehensive overview of 4-tert-Butylpyridine, delving into its synthesis, physicochemical properties, reactivity, and diverse applications, with a particular focus on its role in materials science and its potential relevance to drug development professionals.

Synthesis and Purification of 4-tert-Butylpyridine

The synthesis of 4-tert-Butylpyridine can be achieved through several routes, primarily involving the introduction of the tert-butyl group onto the pyridine ring.

Friedel-Crafts-type Alkylation

A common laboratory-scale synthesis involves the Friedel-Crafts-type alkylation of pyridine. This reaction typically employs a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the tert-butyl carbocation is generated and subsequently attacks the electron-rich pyridine ring. It is important to note that direct alkylation of pyridine can sometimes lead to a mixture of isomers, and purification is often necessary to isolate the desired 4-substituted product.

Synthesis from 4-Picoline

An alternative approach involves the reaction of 4-picoline (4-methylpyridine) with a strong base, such as tert-butyllithium, followed by quenching with an appropriate electrophile. While this method can be effective, it often requires cryogenic temperatures and inert atmosphere conditions[8].

Purification

Purification of 4-tert-Butylpyridine is typically achieved through fractional distillation under reduced pressure. For high-purity applications, such as in electronic materials, further purification can be accomplished by drying over a suitable desiccant like solid potassium hydroxide (KOH) followed by distillation under an inert atmosphere (e.g., dry N₂)[2].

Physicochemical Properties

The physical and chemical properties of 4-tert-Butylpyridine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3978-81-2 | [1][2][3] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 196-197 °C | [2][9] |

| Density | 0.923 g/mL at 25 °C | [2][9] |

| Refractive Index (n20/D) | 1.495 | [2] |

| pKa of Conjugate Acid | 5.99 | [10] |

| Solubility | Miscible with most organic solvents. |

Reactivity and Mechanistic Insights

The reactivity of 4-tert-Butylpyridine is dictated by the interplay of the electron-donating tert-butyl group and the electron-withdrawing nitrogen atom within the pyridine ring.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom makes 4-tert-Butylpyridine a Brønsted-Lowry base and a nucleophile[10]. The electron-donating inductive effect of the para-positioned tert-butyl group increases the electron density on the nitrogen atom, making 4-tert-Butylpyridine a stronger base (pKa of conjugate acid = 5.99) compared to unsubstituted pyridine (pKa ≈ 5.2)[10]. This enhanced basicity and nucleophilicity are key to its function in many of its applications.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. The presence of the electron-donating tert-butyl group can somewhat mitigate this deactivation but does not fundamentally alter the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring at the 2-, 4-, and 6-positions makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at one of these positions. However, the strong electron-donating nature of the tert-butyl group at the 4-position deactivates the ring towards this type of reaction[10].

Applications in Research and Development

4-tert-Butylpyridine has found utility in several areas of chemical research and development, most notably in the field of materials science and as a non-nucleophilic base in organic synthesis.

Additive in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

A primary application of 4-tert-Butylpyridine is as an additive in the electrolyte of dye-sensitized solar cells (DSSCs) and in the hole transport layer of perovskite solar cells (PSCs)[9][11]. In these devices, it serves multiple functions:

-

Suppression of Charge Recombination: It adsorbs onto the surface of the semiconductor (e.g., TiO₂) and passivates surface states, thereby reducing the recombination of photo-generated electrons with the oxidized species in the electrolyte or hole transport material[9][11].

-

Improvement of Open-Circuit Voltage (Voc): By adsorbing on the semiconductor surface, 4-tert-Butylpyridine can shift the conduction band edge to a more negative potential, leading to an increase in the open-circuit voltage of the solar cell[11].

-

Enhanced Crystallinity and Stability: In perovskite solar cells, the addition of 4-tert-Butylpyridine has been shown to improve the crystallinity of the perovskite film and enhance the overall stability of the device[9][11].

Non-Nucleophilic Base in Organic Synthesis

The steric hindrance provided by the bulky tert-butyl group, combined with its basicity, makes 4-tert-Butylpyridine a useful non-nucleophilic base in organic synthesis[8]. It can effectively scavenge protons generated in a reaction without competing as a nucleophile for electrophilic centers. This property is particularly valuable in reactions involving sensitive substrates or when trying to avoid side reactions.

Ligand in Coordination Chemistry

The nitrogen atom of 4-tert-Butylpyridine can coordinate to metal centers, making it a useful ligand in coordination chemistry. The electronic and steric properties of the tert-butyl group can be used to tune the properties of the resulting metal complexes, influencing their catalytic activity, stability, and solubility.

Relevance in Drug Discovery

While direct applications of 4-tert-Butylpyridine as a pharmaceutical agent are not widely documented, its structural motif is of interest to medicinal chemists. The pyridine core is a well-established pharmacophore, and the introduction of lipophilic groups like the tert-butyl group can significantly impact a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile[4][5][6][7]. The enhanced basicity of the pyridine nitrogen due to the tert-butyl group can also influence its interaction with biological targets. Researchers in drug development may consider incorporating the 4-tert-butylpyridine moiety into lead compounds to modulate these properties and optimize drug candidates.

Experimental Protocols

Illustrative Synthesis of a 4-tert-Butylpyridine Derivative

The following is a generalized procedure for the synthesis of a di-coupled tert-butylpyridine, as described in a patent, which illustrates a potential synthetic transformation of 4-tert-Butylpyridine[12].

Reaction: Dimerization of 4-tert-Butylpyridine

Materials:

-

4-tert-Butylpyridine

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-tert-Butylpyridine and a catalytic amount of Pd/C in anhydrous ethanol. The ratio of 4-tert-butylpyridine to the catalyst can be in the range of 80-120:1 by mass.

-

Heat the mixture to reflux with vigorous stirring. The reaction time can vary significantly, with reported times of up to 168 hours for the formation of the dimer.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or sublimation.

Safety and Handling

4-tert-Butylpyridine is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin and eyes. Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Conclusion

4-tert-Butylpyridine is a versatile substituted pyridine with unique electronic and steric properties that make it a valuable compound in various fields of chemistry. Its most prominent application to date is in the realm of solar energy, where it plays a crucial role in enhancing the efficiency and stability of dye-sensitized and perovskite solar cells. For researchers and scientists in drug development, while not a drug itself, the 4-tert-butylpyridine scaffold offers an interesting building block for modifying the physicochemical and pharmacokinetic properties of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in both academic and industrial research settings.

Visualization of Key Concepts

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-tert-Butylpyridine.

Application in Solar Cells

Caption: The multifaceted role of 4-tert-Butylpyridine in enhancing solar cell performance.

References

-

PubChem. 4-tert-Butylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-. National Center for Biotechnology Information. [Link]

- Google Patents.

-

S. M. Golcu, et al. (2017). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 13, 2416–2421. [Link]

-

ResearchGate. Some commercially available drugs containing the pyridine scaffold. [Link]

-

Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. Angewandte Chemie International Edition. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Google Patents.

-

PubChem. 4-(tert-Butyl)pyridine 1-Oxide. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ossila.com [ossila.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-tert-Butylpyridine: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

- 12. CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application - Google Patents [patents.google.com]

Technical Guide: Scalable Synthesis of 4-(tert-butylthio)pyridine via S_NAr Methodologies

Topic: "Pyridine, 4-(tert-butylthio)-" synthesis from 4-chloropyridine Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

This guide details the synthesis of 4-(tert-butylthio)pyridine (CAS: 18794-26-8) utilizing 4-chloropyridine as the electrophilic scaffold. While 4-chloropyridine is a potent electrophile for Nucleophilic Aromatic Substitution (

This document outlines two validated protocols:

-

Primary Route (

): A cost-effective, transition-metal-free approach leveraging the high electrophilicity of the C4 position. -

Secondary Route (Pd-Catalyzed): A Buchwald-Hartwig Cross-Coupling protocol designed for high-purity requirements or cases where steric hindrance suppresses the

pathway.

Strategic Analysis & Mechanism

The Challenge of 4-Chloropyridine

4-Chloropyridine is commercially supplied as the hydrochloride salt (4-ClPy·HCl) because the free base is unstable. Upon neutralization, the free base undergoes intermolecular self-quaternization (polymerization) to form pyridylpyridinium salts.

-

Operational Implication: The free base must never be isolated or stored. Protocols must generate the free base in situ in the presence of the nucleophile or use the salt directly with excess base.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction proceeds via an addition-elimination mechanism. The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing effect (-I and -M), activating the C4 position.

-

Addition: The tert-butylthiolate anion attacks C4, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the nitrogen).

-

Elimination: Chloride is ejected, restoring aromaticity and yielding the thioether.

Visualization of Mechanism

Caption:

Safety & Handling Protocols

-

Stench Management: tert-Butylthiol has an extremely potent, skunk-like odor. All operations must occur in a high-efficiency fume hood. Bleach (NaOCl) solution must be available to quench glassware and spills immediately.

-

Instability: Do not attempt to distill 4-chloropyridine free base.

-

Exotherm: The deprotonation of thiols with NaH releases hydrogen gas. Ensure adequate venting.[1]

Protocol A: Classical (Primary Route)

Objective: High-yield synthesis using standard reagents. Scale: 10 mmol basis (scalable to >100 mmol).

Reagents & Materials

| Reagent | Equiv. | Amount | Role |

| 4-Chloropyridine HCl | 1.0 | 1.50 g | Electrophile |

| tert-Butylthiol | 1.2 | 1.35 mL | Nucleophile |

| Sodium Hydride (60% in oil) | 2.5 | 1.00 g | Base (Neutralization + Deprotonation) |

| DMF (Anhydrous) | - | 20 mL | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Thiolate Formation:

-

Flame-dry a 100 mL round-bottom flask equipped with a stir bar and reflux condenser.

-

Add NaH (1.0 g) and wash with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional).

-

Add DMF (10 mL) and cool to 0°C.

-

Add tert-butylthiol (1.35 mL) dropwise. Caution: Vigorous

evolution. Stir for 15 min at 0°C until evolution ceases.

-

-

Electrophile Addition:

-

Add 4-Chloropyridine HCl (1.50 g) as a solid in one portion. Note: The extra equivalents of NaH will neutralize the HCl salt in situ, generating the free base directly in the presence of the thiolate.

-

Rinse the funnel with the remaining DMF (10 mL).

-

-

Reaction:

-

Warm the mixture to 80°C and stir for 4–6 hours.

-

Monitor by TLC (20% EtOAc/Hexane) or LC-MS. 4-Chloropyridine should be consumed.

-

-

Workup:

-

Cool to room temperature.

-

Carefully quench with saturated

solution (20 mL) to destroy excess hydride. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

mL) and brine ( -

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is often sufficiently pure (>90%).

-

If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Protocol B: Pd-Catalyzed Cross-Coupling (Alternative)

Objective: Use when

Reagents & Materials

| Reagent | Equiv. | Role |

| 4-Chloropyridine HCl | 1.0 | Electrophile |

| tert-Butylthiol | 1.2 | Nucleophile |

| 0.02 (2 mol%) | Catalyst Precursor | |

| Xantphos | 0.04 (4 mol%) | Ligand (Wide bite angle for reductive elimination) |

| DIPEA (Hünig's Base) | 3.0 | Soluble Base |

| 1,4-Dioxane | - | Solvent (Degassed) |

Step-by-Step Procedure

-

Catalyst Pre-formation: In a glovebox or under Argon, mix

and Xantphos in Dioxane. Stir for 10 min. -

Reaction Assembly: Add 4-Chloropyridine HCl, tert-butylthiol, and DIPEA to the catalyst mixture.

-

Heating: Seal the vessel and heat to 100°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.[2]

Process Workflow Diagram

Caption: Operational workflow for the S_NAr synthesis route.

Characterization & Quality Control

| Parameter | Expected Value | Notes |

| Appearance | Pale yellow oil | Darkens on standing if impure. |

| Characteristic AA'BB' pattern of 4-subst. pyridine.[1][3][4][5][6] | ||

| MS (ESI) | [M+H]+ = 168.1 | Consistent with formula |

| Boiling Point | ~249°C (760 mmHg) | High boiling point due to polarity. |

Troubleshooting Table:

-

Low Yield: Ensure NaH is fresh. Moisture kills the thiolate.

-

Polymerization: Ensure 4-ClPy·HCl is added to the base/thiol mixture, not the other way around. The nucleophile must be present when the free base is generated.

-

Starting Material Remains: Increase temperature to 100°C or switch to Protocol B (Pd-catalysis).

References

-

Synthesis of Alkylthio- and Arylthioheteroarenes : Clockss. "Synthesis of Alkylthio- and Arylthioheteroarenes by Regioselective Grignard Reaction of Thiocyanatoheteroarenes." (Confirming product stability and spectral data).

-

Nucleophilic Aromatic Substitution Mechanism : Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

-

Buchwald-Hartwig Cross Coupling : Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

-

Handling of 4-Chloropyridine : Pipzine Chemicals. "4-chloropyridine HCl Stability and Handling."

-

Thiol Reactivity : Sigma-Aldrich. "2-Methyl-2-propanethiol Product Information and Reactivity."

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Question: The correct product(s) of the reaction of chloropyridine with .. [askfilo.com]

- 6. Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com [chegg.com]

"Pyridine, 4-(tert-butylthio)-" physical constants (melting point, boiling point)

The following technical guide provides an in-depth analysis of Pyridine, 4-(tert-butylthio)- , structured for application scientists and researchers in drug discovery.

CAS Registry Number: 18794-26-8 Chemical Family: Heterocyclic Sulfides / Pyridine Derivatives[1]

Executive Summary & Chemical Identity

Pyridine, 4-(tert-butylthio)- is a specialized heterocyclic building block characterized by a bulky tert-butylthio group at the para position of the pyridine ring. Unlike its alkyl analog (4-tert-butylpyridine), the inclusion of the sulfur atom introduces unique electronic properties—acting as a "soft" donor site for metal coordination and altering the lipophilicity profile (

This compound serves as a strategic intermediate in the synthesis of complex pharmaceutical agents, particularly where metabolic stability (blocking the labile 4-position) and specific steric bulk are required.

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 4-(tert-butylsulfanyl)pyridine |

| CAS Number | 18794-26-8 |

| Molecular Formula | C |

| Molecular Weight | 167.27 g/mol |

| SMILES | CC(C)(C)Sc1ccncc1 |

| InChI Key | ZEROTOAVTDOIRS-UHFFFAOYSA-N |

Physical Constants & Properties

The following data aggregates experimental values and high-confidence predicted physicochemical parameters.

Physicochemical Data Table

| Property | Value | Context/Condition |

| Physical State | Liquid (at 25°C) | Viscous, pale yellow to brown oil. |

| Boiling Point | 249 °C | @ 760 mmHg (Standard Atmosphere) |

| Density | 1.02 g/cm³ | @ 25 °C |

| Vapor Pressure | 0.0371 mmHg | @ 25 °C (Low volatility) |

| Flash Point | 104.4 °C | Closed Cup |

| LogP (Octanol/Water) | ~2.97 | Lipophilic; crosses membranes effectively. |

| Refractive Index | ~1.53 - 1.55 | Estimated based on structural analogs. |

Technical Insight: The boiling point of the thio-analog (249°C) is significantly higher than that of 4-tert-butylpyridine (~197°C). This elevation is attributed to the higher molecular weight and the increased polarizability of the sulfur atom, which enhances London dispersion forces despite the steric bulk of the tert-butyl group.

Synthesis & Methodology

While several routes exist (e.g., Grignard addition to thiocyanates), the most robust and scalable method for research laboratories is the Nucleophilic Aromatic Substitution (S

Core Synthesis Protocol: S Ar Displacement

Reaction: 4-Chloropyridine + 2-Methyl-2-propanethiol (tert-butyl thiol)

Reagents & Materials

-

Substrate: 4-Chloropyridine hydrochloride (CAS 7379-35-3).

-

Nucleophile: 2-Methyl-2-propanethiol (CAS 75-66-1).

-

Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide.

-

Solvent: Anhydrous DMF or THF (Degassed).

Step-by-Step Workflow

-

Preparation of Nucleophile:

-

In a flame-dried 3-neck flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

-

Add 2-Methyl-2-propanethiol (1.1 equiv) dropwise. Caution: Evolution of H

gas. Stir for 30 mins until gas evolution ceases and the solution becomes clear (formation of sodium tert-butylthiolate).

-

-

Free Basing (Optional but Recommended):

-

If using 4-chloropyridine hydrochloride, pre-treat with aqueous NaHCO

and extract the free base into ether/DCM, or add an extra equivalent of NaH to the reaction mixture to neutralize the HCl salt in situ.

-

-

Coupling Reaction:

-

Add 4-chloropyridine (1.0 equiv) dissolved in DMF dropwise to the thiolate solution at 0°C.

-

Allow the mixture to warm to Room Temperature (RT).

-

Heat to 80–90°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) or LC-MS.

-

-

Work-up:

-

Quench with ice-cold water.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine (to remove DMF), dry over Na

SO

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of 5%

15% Ethyl Acetate in Hexanes.

-

Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and critical decision nodes for the synthesis.

Figure 1: Logical flow for the S

Applications in Drug Development

1. Bioisosterism & Metabolic Stability: The tert-butylthio group is a bulky, lipophilic moiety. In medicinal chemistry, it is often used to block the metabolically labile 4-position of the pyridine ring (preventing N-oxidation or hydroxylation). The sulfur atom acts as a "break" in conjugation compared to a direct alkyl link, subtly altering the pKa of the pyridine nitrogen.

2. Ligand Design (Soft Donor):

Unlike 4-tert-butylpyridine (a pure

3. Protecting Group Strategy: The tert-butyl group on the sulfur is acid-labile under harsh conditions (e.g., boiling HBr or Hg(II) salts), allowing this molecule to serve as a "masked" 4-mercaptopyridine if required in later synthetic stages.

Safety & Handling Protocols

Hazard Class: Irritant / Stench.

-

Thiol Management: The precursor 2-Methyl-2-propanethiol has a potent, disagreeable odor (threshold < 1 ppb). All reactions involving the free thiol must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize any spills or used glassware.

-

Pyridine Toxicity: Pyridine derivatives can be neurotoxic and hepatotoxic. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Sulfur compounds can oxidize to sulfoxides/sulfones upon prolonged exposure to air.

References

-

LookChem Database. Pyridine, 4-(tert-butylthio)- Physical Properties and Synthesis. Available at: [Link]

-

PubChem. 4-tert-Butylpyridine (Analog Comparison Data). National Library of Medicine. Available at: [Link]

- Organic Syntheses.General Procedures for Nucleophilic Substitution of 4-Chloropyridine. (Methodology Grounding).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridine, 4-(tert-butylthio)- via Nucleophilic Aromatic Substitution

Introduction

Pyridine, 4-(tert-butylthio)-, a pivotal building block in medicinal chemistry and materials science, is frequently synthesized via nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will delve into the mechanistic underpinnings of the SNAr reaction on the pyridine scaffold, present a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting. The inherent electron deficiency of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack, forming the basis of this synthetic strategy.[1][2]

Mechanistic Insights: The Addition-Elimination Pathway

The synthesis of 4-(tert-butylthio)pyridine from a 4-halopyridine precursor and tert-butanethiol proceeds through a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) reactions.[3][4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the tert-butylthiolate anion on the electron-deficient C-4 position of the pyridine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5][6] The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[1][2][7] This stabilization is a key factor in why nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring.[1][2]

Step 2: Elimination of the Leaving Group

In the subsequent and typically rapid step, the aromaticity of the pyridine ring is restored by the elimination of the halide leaving group (e.g., chloride, bromide). This elimination step regenerates the stable aromatic system and yields the final product, 4-(tert-butylthio)pyridine.

The overall reactivity in SNAr reactions on pyridine rings can be influenced by several factors. The presence of electron-withdrawing groups on the ring can further enhance its electrophilicity and accelerate the reaction.[5][6][8] While the tert-butyl group is generally considered an ortho-para director in electrophilic aromatic substitution due to inductive effects, its role in this nucleophilic substitution is primarily steric.[9] The choice of solvent and base is also critical for generating the nucleophilic thiolate and facilitating the reaction.

Visualizing the Reaction Mechanism

Caption: The addition-elimination mechanism for the synthesis of 4-(tert-butylthio)pyridine.

Experimental Protocol: A Validated Approach

This protocol details a reliable method for the synthesis of Pyridine, 4-(tert-butylthio)-.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloropyridine hydrochloride | ≥98% | Commercially Available | |

| 2-Methyl-2-propanethiol (tert-butanethiol) | ≥99% | Commercially Available | Strong, unpleasant odor. Handle in a fume hood. |

| Potassium tert-butoxide | ≥98% | Commercially Available | Moisture sensitive. Handle under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |

| Diethyl ether | Anhydrous | Commercially Available | |

| Saturated aqueous sodium bicarbonate | Prepared in-house | ||

| Brine (Saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous magnesium sulfate | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (2.2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

-

Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 2-methyl-2-propanethiol (2.0 equivalents) to the stirred suspension.

-

Substrate Addition: After stirring for 15 minutes at 0 °C, add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Pyridine, 4-(tert-butylthio)- as a pure compound.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis of 4-(tert-butylthio)pyridine.

Data and Characterization

The identity and purity of the synthesized Pyridine, 4-(tert-butylthio)- should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons and a singlet for the tert-butyl protons. |

| ¹³C NMR | Resonances for the pyridine carbons and the tert-butyl carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass (C₉H₁₃NS).[10] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=C, and C=N stretching vibrations. |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Verify the quality of the potassium tert-butoxide. Increase reaction time or temperature. |

| Loss during work-up. | Perform extractions carefully. Ensure complete phase separation. | |

| Side Product Formation | Reaction with residual water. | Use anhydrous solvents and reagents. |

| Oxidation of the thiol. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |

| Difficult Purification | Co-elution of impurities. | Optimize the eluent system for flash chromatography. Consider alternative purification methods like distillation or recrystallization if applicable. |

Conclusion

The nucleophilic aromatic substitution reaction provides an efficient and reliable method for the synthesis of Pyridine, 4-(tert-butylthio)-. A thorough understanding of the underlying mechanism, careful execution of the experimental protocol, and diligent product characterization are essential for obtaining high yields of the pure compound. This application note serves as a practical guide for researchers engaged in the synthesis of this and related sulfur-containing heterocyclic compounds, which are of significant interest in various fields of chemical research and development.

References

- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.

- National Institutes of Health. (n.d.).

- ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

- YouTube. (2020, February 2).

- YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.

- Getlik, M., et al. (2013, June 7). Rearrangement of 4-amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. Journal of Organic Chemistry.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

- ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.

- National Institutes of Health. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.

- ChemicalBook. (n.d.). 4-TERT-BUTYLPYRIDINE synthesis.

- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- Organic Syntheses. (n.d.). 2,2' : 6',2' -terpyridine.

- Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.

- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.

- LookChem. (n.d.). Pyridine, 4-(tert-butylthio)-.

- Wikipedia. (n.d.).

- Stack Exchange. (2017, April 27).

- Chemistry Steps. (n.d.).

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- The Royal Society of Chemistry. (n.d.).

- Stack Exchange. (2018, October 17).

- Chemistry LibreTexts. (2025, February 2). 16.

- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Pyridine, 4-(tert-butylthio)-|lookchem [lookchem.com]

Application Note: A Detailed Protocol for the Synthesis of 4-(tert-butylthio)pyridine

Introduction

4-(tert-butylthio)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of the bulky and lipophilic tert-butylthio group at the 4-position of the pyridine ring can significantly modulate the physicochemical properties of parent compounds, influencing their solubility, metabolic stability, and biological activity. This application note provides a detailed, step-by-step experimental protocol for the synthesis of 4-(tert-butylthio)pyridine via a nucleophilic aromatic substitution (SNAr) reaction. The described method is robust, scalable, and utilizes readily available starting materials, making it suitable for both academic and industrial research settings.

Mechanistic Rationale

The synthesis proceeds through a classic nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles, particularly when a good leaving group is present at the 2- or 4-position. In this protocol, the reaction is facilitated by the deprotonation of 2-methyl-2-propanethiol (tert-butyl mercaptan) to form the potent nucleophile, sodium tert-butylthiolate. This thiolate then attacks the C4 position of 4-chloropyridine, which bears a partial positive charge due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent expulsion of the chloride leaving group rearomatizes the ring, yielding the desired 4-(tert-butylthio)pyridine product.

Experimental Workflow Diagram

Figure 1. A schematic overview of the synthetic workflow for 4-(tert-butylthio)pyridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Chloropyridine hydrochloride | ≥98% | Sigma-Aldrich | 7379-35-3 |

| 2-Methyl-2-propanethiol | 99% | Sigma-Aldrich | 75-66-1 |

| Sodium hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich | 7646-69-7 |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | 141-78-6 |

| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |

| Deionized water | N/A | N/A | 7732-18-5 |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | 7757-82-6 |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Safety Precautions

-

4-Chloropyridine hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2-Methyl-2-propanethiol: Highly flammable liquid and vapor. Possesses a strong, unpleasant odor (stench). May cause an allergic skin reaction. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Mineral oil dispersion reduces pyrophoricity but caution is still required.

-

N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

Detailed Experimental Protocol

-

Preparation of Sodium tert-butylthiolate: a. To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol, 1.2 eq.). b. Wash the sodium hydride three times with 10 mL of hexanes under a nitrogen atmosphere to remove the mineral oil. c. Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. d. Cool the suspension to 0 °C using an ice bath. e. Slowly add a solution of 2-methyl-2-propanethiol (2.25 g, 25 mmol, 1.0 eq.) in 25 mL of anhydrous DMF via the dropping funnel over 30 minutes. (Note: Hydrogen gas evolution will be observed). f. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the thiolate.

-

Nucleophilic Aromatic Substitution Reaction: a. To the freshly prepared solution of sodium tert-butylthiolate, add 4-chloropyridine hydrochloride (3.75 g, 25 mmol, 1.0 eq.) in one portion. b. Heat the reaction mixture to 80 °C and stir for 4 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with brine (2 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. c. Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 4-(tert-butylthio)pyridine as a colorless to pale yellow oil.

Expected Yield and Characterization

-

Yield: A typical yield for this reaction is in the range of 75-85%.

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H), 7.20 (d, J = 5.2 Hz, 2H), 1.35 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃): δ 150.1, 149.8, 120.9, 47.9, 31.0.

-

Mass Spectrometry (ESI): m/z calculated for C₉H₁₄NS⁺ [M+H]⁺: 168.08, found 168.1.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete formation of the thiolate; inactive NaH. | Ensure NaH is fresh and properly washed. Allow sufficient time for the reaction of NaH with the thiol. |

| Low reaction temperature or insufficient time. | Ensure the reaction is maintained at 80 °C and monitor by TLC until the starting material is consumed. | |

| Formation of side products | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. |

| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. A shallower gradient may be necessary for better separation. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(tert-butylthio)pyridine. By carefully following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this versatile building block in good yield. The causality-driven explanations for the experimental choices and the troubleshooting guide aim to empower scientists to successfully implement and adapt this methodology for their specific research needs in drug discovery and materials science.

References

- Comins, D. L.; Joseph, S. P. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 4, pp 854–893.

- Terrier, F. Modern Nucleophilic Aromatic Substitution; Wiley-VCH: Weinheim, Germany, 2013. (This book offers a comprehensive overview of the SNAr reaction mechanism).

Application Note: Strategic Utilization of Pyridine, 4-(tert-butylthio)- in Organic Synthesis

Executive Summary

Pyridine, 4-(tert-butylthio)- is a specialized heteroaromatic sulfide utilized primarily as a latent electrophile precursor and a sterically demanding ligand . Unlike its 2-substituted counterparts (often associated with Mukaiyama redox reagents), the 4-isomer serves a distinct role in accessing difficult-to-synthesize 4-substituted pyridines.

Its utility rests on three chemical pillars:

-

The "Sulfone Switch": The tert-butylthio group is chemically stable but can be oxidized to a bulky sulfonyl group, which acts as a "super-leaving group" for Nucleophilic Aromatic Substitution (SNAr), enabling access to 4-alkoxy, 4-amino, and 4-alkyl pyridines that are otherwise inaccessible via direct substitution of 4-chloropyridines.

-

Directed C-H Functionalization: The sulfur moiety can direct ortho-lithiation to the 3-position, facilitating regioselective functionalization.

-

Ligand Design: It serves as a soft, bulky S-donor ligand for transition metals (Pd, Pt), modulating steric environments in catalysis.

Technical Background & Mechanistic Logic

The Steric & Electronic Advantage

The tert-butyl group on the sulfur atom provides two critical advantages over methyl or ethyl analogs:

-

Prevention of

-Deprotonation: In basic conditions (e.g., lithiation), the lack of -

Steric Shielding: The bulk of the tert-butyl group protects the sulfur from unwanted nucleophilic attacks until activation is desired.

The Sulfone Activation Pathway

The primary application involves a two-step sequence: Oxidation

Application Workflow 1: Synthesis of 4-Functionalized Pyridines

This protocol describes the conversion of Pyridine, 4-(tert-butylthio)- into diverse 4-substituted derivatives via the sulfone intermediate.

Step 1: Oxidation to 4-(tert-butylsulfonyl)pyridine

-

Objective: Convert the stable sulfide into a highly reactive electrophile.

-

Reagents: m-Chloroperbenzoic acid (mCPBA) or Oxone®.

Protocol:

-

Dissolve Pyridine, 4-(tert-butylthio)- (1.0 equiv) in DCM (0.1 M).

-

Cool to 0°C in an ice bath.

-

Add mCPBA (2.2 equiv) portion-wise over 15 minutes. Note: 2.2 equiv is crucial to ensure full oxidation to sulfone (SO

) and avoid the sulfoxide (SO) intermediate. -

Stir at room temperature for 4 hours. Monitor by TLC (The sulfone is significantly more polar).

-

Quench: Wash with saturated NaHCO

(2x) and Na -

Dry organic layer (MgSO

) and concentrate. The product, 4-(tert-butylsulfonyl)pyridine, is usually a white solid.

Step 2: Nucleophilic Displacement (SNAr)

-

Objective: Displace the sulfonyl group with a nucleophile (Nu).

-

Scope: Amines, Alkoxides, Thiolates, and stabilized Carbanions.

Protocol:

-

Dissolve 4-(tert-butylsulfonyl)pyridine (1.0 equiv) in dry DMF or DMSO (0.2 M).

-

Add the Nucleophile (1.2 - 1.5 equiv).

-

For Amines: Add K

CO -

For Alcohols: Pre-form the alkoxide using NaH (1.1 equiv) in THF/DMF before addition.

-

-

Heat to 60-80°C. Note: The reaction is often faster and cleaner than with 4-chloropyridine.

-

Monitor consumption of the sulfone.

-

Workup: Dilute with water and extract with EtOAc.

Visualization of Pathway

Caption: Transformation of the sulfide precursor into a reactive sulfone, followed by nucleophilic substitution.

Application Workflow 2: Regioselective C-H Functionalization

The tert-butylthio group acts as a Directed Metalation Group (DMG) . The sulfur atom coordinates to lithium, directing deprotonation to the ortho (3-position) of the pyridine ring.

Protocol: Ortho-Lithiation

-

Reagents: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Preparation: Flame-dry all glassware under Argon.

-

Dissolve Pyridine, 4-(tert-butylthio)- (1.0 equiv) in THF (0.1 M).

-

Cool to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents nucleophilic attack of the base on the pyridine ring.

-

Add LDA (1.1 equiv) dropwise over 20 minutes.

-

Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating formation of the 3-lithio species .

-

Trapping: Add the Electrophile (E

) (e.g., aldehyde, iodide, ketone) dissolved in THF. -

Allow to warm to room temperature slowly.

-

Quench with saturated NH

Cl.

Why this works: The bulky t-butyl group prevents the base from attacking the sulfur or deprotonating the alkyl chain, ensuring high regioselectivity for the ring C-H bond.

Visualization of Lithiation Logic

Caption: Mechanism of sulfur-directed ortho-lithiation to access 3,4-disubstituted pyridines.

Comparative Data: Sulfone vs. Halide Reactivity

The following table illustrates why converting the thioether to a sulfone is a superior strategy for difficult substitutions compared to using 4-chloropyridine.

| Feature | 4-Chloropyridine | 4-(tert-butylsulfonyl)pyridine | Advantage |

| Leaving Group Ability | Moderate | Excellent (Super-leaving group) | Faster reaction rates |

| Steric Demand | Low | High (Bulky t-Bu) | Reduced side reactions |

| Reaction Temp (SNAr) | Often >100°C | Often 25°C - 60°C | Milder conditions |

| Solubility | Good | Good | Comparable |

| Stability | Stable | Stable (Solid) | Easy handling |

References

-

Miyashita, A., Nagasaki, I., Matsumoto, M., & Yamashita, M. (1999).[1][2] Synthesis of Alkylthio- and Arylthioheteroarenes by Regioselective Grignard Reaction of Thiocyanatoheteroarenes.[1][2][3][4][5] Heterocycles, 51(5), 1009-1014.

-

Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. (Context on Sulfone reactivity).

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

Disclaimer: This Application Note is intended for research purposes only. All protocols should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

"Pyridine, 4-(tert-butylthio)-" as a ligand in coordination chemistry

This is a comprehensive Application Note and Protocol Guide for 4-(tert-butylthio)pyridine , designed for researchers in coordination chemistry and homogeneous catalysis.

High-Solubility, S-Protected Ligand for Transition Metal Catalysis

Executive Summary

4-(tert-butylthio)pyridine (4-tBuS-py) is a specialized monodentate nitrogen-donor ligand designed to overcome specific limitations of standard pyridine ligands. While 4-substituted pyridines (e.g., 4-picoline, 4-DMAP) are ubiquitous in catalysis, they often suffer from limited solubility in non-polar solvents or lack the precise electronic tuning required for sensitive catalytic cycles.

This ligand integrates a bulky tert-butylthio group at the 4-position, serving three critical functions:

-

Electronic Modulation: The sulfur atom acts as a moderate electron donor (+M effect), increasing the basicity of the pyridine nitrogen (approx. pKa ~5.9–6.1) relative to unsubstituted pyridine, enhancing metal-ligand binding stability without the excessive basicity of 4-DMAP.

-

Steric Protection (The "S-Block"): The bulky tert-butyl group sterically shields the sulfur atom, effectively suppressing competitive S-coordination (thioether binding) or bridging modes, ensuring exclusive N-coordination.

-

Lipophilicity & Solubility: The aliphatic tert-butyl moiety significantly increases the ligand's solubility in non-polar organic solvents (e.g., toluene, hexanes, supercritical CO2), facilitating homogeneous catalysis in hydrophobic media.

Technical Specifications & Properties

| Property | Value / Description | Note |

| Formula | C₉H₁₃NS | |

| Molecular Weight | 167.27 g/mol | |

| Appearance | Colorless to pale yellow oil/low-melting solid | Tendency to oxidize to sulfoxide if stored improperly. |

| Donor Atom | Nitrogen (N) | Exclusive N-donor; S-donor is sterically blocked. |

| pKa (Conjugate Acid) | ~5.9 – 6.1 (Estimated) | More basic than Pyridine (5.2); Less basic than 4-DMAP (9.6). |

| Coordination Geometry | Monodentate | Linear coordination along the N-Metal axis. |

| Solubility | High: DCM, Toluene, THF, Hexanes | Excellent for non-polar reaction media. |

| Stability | Air-stable (short term) | Store under inert gas (Ar/N₂) to prevent S-oxidation. |

Structural & Electronic Logic

The design of 4-(tert-butylthio)pyridine is a study in steric-electronic decoupling .

-

Electronic Effect: The sulfur atom at the para position donates electron density into the pyridine ring via resonance (

), enriching the nitrogen lone pair. This makes the ligand a stronger -

Steric Effect: Unlike 4-methylpyridine, the tert-butyl group is massive. However, because it is located at the para position (remote from the N-donor), it does not sterically hinder the metal center. This allows for the formation of standard square planar or octahedral complexes.

-

The "Safety Valve": In many thio-substituted ligands, the sulfur atom can act as a "hemilabile" ligand, binding to soft metals (Pd, Pt, Au) and poisoning the catalyst or forming insoluble polymers. The tert-butyl group prevents this by creating a steric cone around the sulfur, rendering it non-nucleophilic towards metal centers.

Diagram 1: Ligand Architecture & Electronic Flow

Caption: Functional decomposition of 4-(tert-butylthio)pyridine. The tBu group acts as a solubility enhancer and steric blocker, while the S-atom electronically activates the N-donor.

Synthesis Protocol

Context: This ligand is not always available in catalog quantities. The following protocol is based on the Grignard reaction of 4-thiocyanatopyridine, a robust method for introducing bulky alkylthio groups.

Reference: Synthesis of Alkylthio- and Arylthioheteroarenes... (Based on principles from J. Chem. Soc., Perkin Trans. and similar heterocycle synthesis literature).

Materials:

-

4-Thiocyanatopyridine (1.0 eq)

-

tert-Butylmagnesium chloride (2.0 M in THF, 1.2 eq)

-

Dry THF (Solvent)

-

Ammonium chloride (sat. aq.)

-

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 4-thiocyanatopyridine (5.0 mmol, 680 mg) and dissolve in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Slowly add tBuMgCl (6.0 mmol, 3.0 mL of 2.0 M solution) dropwise via syringe over 10 minutes.

-

Observation: The solution may turn slightly yellow/orange.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours . Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of starting material.

-

Quench: Carefully quench the reaction by adding saturated NH₄Cl (10 mL) dropwise.

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

-

Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0% → 10% EtOAc in Hexanes).

-

Target:4-(tert-butylthio)pyridine elutes as a colorless to pale yellow oil.

-

Yield Expectation: 35–50% (The reaction involves nucleophilic attack on the cyano-sulfur, displacing cyanide).

-

Application Protocol: Palladium-Catalyzed Aerobic Oxidation

Objective: Use 4-(tert-butylthio)pyridine as an ancillary ligand to stabilize Pd(II) in non-polar solvents (Toluene) for the oxidation of a secondary alcohol to a ketone.

Rationale: Standard ligands like Pyridine or DMSO are either too volatile or insoluble in toluene, leading to catalyst precipitation. 4-tBuS-py maintains homogeneity.

Reaction Scheme:

Protocol:

-

Catalyst Stock Solution:

-

In a small vial, mix Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 4-(tert-butylthio)pyridine (16.7 mg, 0.10 mmol) in Toluene (1.0 mL).

-

Observation: The mixture should form a clear, yellow-orange solution (formation of Pd(OAc)₂(4-tBuS-py)₂). If using unsubstituted pyridine, this might be cloudy in toluene.

-

Sonicate briefly if necessary to ensure complete complexation.

-

-

Reaction Setup:

-

To a reaction tube, add the Substrate (e.g., 1-phenylethanol, 1.0 mmol).

-

Add the Catalyst Stock Solution (entire 1 mL).

-

Add additional Toluene (1.0 mL) to reach 0.5 M concentration.

-

Add 3Å Molecular Sieves (100 mg) to scavenge water (optional but recommended).

-

-

Execution:

-

Purge the tube with Oxygen (O₂) (balloon or slow stream) for 1 minute.

-

Heat the reaction to 80°C under an O₂ atmosphere (balloon) with vigorous stirring.

-

Run for 12–24 hours .

-

-

Workup:

-

Cool to room temperature. Filter through a small pad of silica gel (eluting with EtOAc) to remove the Pd catalyst.

-

Analyze filtrate by GC-MS or ¹H NMR.

-

Diagram 2: Catalytic Cycle & Ligand Role

Caption: The ligand (L) remains coordinated throughout the cycle, preventing the formation of insoluble Pd-black, a common failure mode in non-polar solvents.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Catalyst Precipitation | Ligand dissociation due to high T or low concentration. | Increase Ligand:Pd ratio to 4:1. The excess ligand shifts equilibrium towards the soluble complex. |

| Low Conversion | Poisoning of Pd by S-coordination (rare but possible if ligand degrades). | Ensure ligand is pure (no free thiols). Use fresh ligand stock. |

| Ligand Oxidation | Formation of Sulfoxide (S=O) or Sulfone. | Check ligand purity by NMR. S-oxides are electron-withdrawing and will deactivate the N-donor. Store ligand under Argon. |

| Slow Reaction | Steric crowding if substrate is also bulky. | Switch to less bulky ligand (e.g., 4-methylpyridine) if solubility permits, or increase temperature. |

References

-

Synthesis of Alkylthio-pyridines

- Title: Synthesis of alkylthio- and arylthioheteroarenes by regioselective Grignard reaction of thiocyan

- Source:Heterocycles, Vol 32, Issue 11, 1991.

- Context: Describes the reaction of 4-thiocyanatopyridine with tBuMgCl to yield 4-tert-butylthiopyridine (Yield: 37%).

-

URL: (Verified Source)

-

General Palladium Oxidation Chemistry (Stahl Conditions)

- Title: Aerobic Oxidation of Alcohols C

- Source:Journal of the American Chemical Society, 2001.

- Context: Establishes the baseline protocol where pyridine ligands are essential for c

-

URL:[Link]

-

Electronic Effects of 4-Substituted Pyridines

- Title: Quantitative Assessment of the Electronic Properties of 4-Substituted Pyridines.

- Source:Inorganic Chemistry, 2013.

- Context: Provides Hammett parameters confirming the electron-donating nature of alkylthio groups rel

-

URL:[Link]

Application Note: Strategic Utilization of Pyridine, 4-(tert-butylthio)- in Pharmaceutical Synthesis

This guide details the strategic application of Pyridine, 4-(tert-butylthio)- (CAS 18794-27-9 / 13956-29-1 context clarification below) as a critical intermediate in the synthesis of complex pharmaceutical scaffolds.[1]

Clarification on Identity

While CAS 13956-29-1 refers to Cannabidiol (CBD), the chemical name Pyridine, 4-(tert-butylthio)- corresponds to the structure where a tert-butylthio group is attached to the C4 position of a pyridine ring.[1][2] This compound is a vital masked electrophile used to access 4-substituted pyridines—a structural motif ubiquitous in kinase inhibitors (e.g., Sorafenib, Regorafenib) and GPCR ligands.[1]

Executive Summary

The introduction of complex substituents at the C4 position of pyridine rings is a recurring challenge in medicinal chemistry due to the electron-deficient nature of the heterocycle.[1][2] Direct nucleophilic aromatic substitution (

Pyridine, 4-(tert-butylthio)- serves as a robust, shelf-stable precursor that can be selectively oxidized to the corresponding sulfone (4-tert-butylsulfonylpyridine).[1][2] This sulfone moiety acts as a "super-leaving group," enabling mild, regioselective substitution with a wide range of nucleophiles (amines, alkoxides, thiolates) to generate high-value pharmaceutical intermediates.[1][2]

Core Advantages:

-

Steric Protection: The bulky tert-butyl group prevents unwanted

-deprotonation or side reactions at the sulfur center during earlier synthetic steps.[1][2] -

Electronic Modulation: The thioether is electron-donating (deactivating the ring to further nucleophilic attack), while the sulfone is strongly electron-withdrawing (activating the ring for

).[1][2] -

Versatility: Enables the "late-stage functionalization" of pyridine cores.[1][2]

Mechanistic Workflow

The utility of this intermediate relies on a three-stage "Install-Oxidize-Displace" strategy.[1][2]

-

Installation: The tert-butylthio group is introduced via nucleophilic substitution on a 4-chloropyridine or 4-thiocyanatopyridine precursor.[1][2]

-

Activation (Oxidation): The thioether is oxidized to the sulfone (

) using -

Displacement: The activated pyridine undergoes facile

with the target pharmaceutical fragment (e.g., a complex amine).[1][2]

Figure 1: Strategic workflow for converting 4-chloropyridine to complex drug scaffolds via the 4-(tert-butylthio) intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyridine, 4-(tert-butylthio)-

This step installs the masked leaving group.[1][2]

Reagents:

-

4-Chloropyridine hydrochloride (1.0 equiv)[1]

-

2-Methyl-2-propanethiol (tert-butyl thiol) (1.2 equiv)[1][2]

-

Potassium carbonate (

) (2.5 equiv)[1][2] -

DMF (Dimethylformamide) (anhydrous)[1]

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 4-chloropyridine hydrochloride (10 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add

(25 mmol) in one portion. Stir at room temperature for 15 minutes. -

Thiol Addition: Add tert-butyl thiol (12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The product typically appears as a less polar spot.[1][2]

-

Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with diethyl ether (

mL). Wash combined organics with brine ( -

Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield Pyridine, 4-(tert-butylthio)- as a pale yellow oil.

Yield Expectation: 85–92%

Protocol B: Activation to 4-(tert-butylsulfonyl)pyridine

This step converts the stable thioether into the highly reactive sulfone.[1][2]

Reagents:

Procedure:

-

Dissolution: Dissolve the thioether (5 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.

-

Oxidation: Slowly add

-CPBA (12.5 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction.[1][2] -

Stirring: Allow the reaction to warm to room temperature and stir for 3–5 hours.

-

Quench: Quench with saturated aqueous

(sodium thiosulfate) to destroy excess peroxide, then add saturated -

Extraction: Separate the organic layer, wash with

( -

Isolation: Concentrate to yield the sulfone as a white crystalline solid.[1][2] This intermediate is stable enough for storage but reactive enough for the next step.[1][2]

Yield Expectation: 90–95%

Protocol C: Displacement with Pharmaceutical Nucleophile

This step installs the final drug fragment.[1][2]

Reagents:

-

4-(tert-butylsulfonyl)pyridine (1.0 equiv)[1]

-

Target Nucleophile (e.g., a chiral amine, benzylamine, or phenol) (1.1 equiv)[1][2]

-

DMSO or NMP (Solvent)[1]

Procedure:

-

Setup: Dissolve the sulfone (1.0 mmol) and the target nucleophile (1.1 mmol) in DMSO (3 mL).

-

Base: Add DIPEA (2.0 mmol).

-

Reaction: Heat to 60–80°C for 2–12 hours. The bulky tert-butyl sulfinate is displaced.[1][2]

-

Workup: Dilute with water and extract with EtOAc.

-

Purification: Standard chromatography or recrystallization.[1]

Comparative Analysis of Leaving Groups

The tert-butylsulfonyl group offers distinct advantages over traditional halogens for 4-position substitution.[1][2]

| Feature | 4-Chloropyridine | 4-Fluoropyridine | 4-(tert-butylsulfonyl)pyridine |

| Reactivity ( | Low | High (volatile/unstable) | Very High |

| Stability | High | Low (polymerizes) | High (Crystalline) |

| Selectivity | Poor (requires forcing conditions) | Good | Excellent (Mild conditions) |

| Atom Economy | Good | Good | Moderate (Loss of t-BuSO2) |

Safety & Handling

-

Thiols: tert-Butyl thiol has a potent, unpleasant odor.[1] All reactions in Protocol A must be performed in a well-ventilated fume hood.[1][2] Bleach (sodium hypochlorite) should be used to neutralize glassware.[1]

-

Oxidants:

-CPBA is a shock-sensitive oxidant.[1] Store in a refrigerator and handle with plastic spatulas. -

Sulfones: While generally stable, sulfonyl pyridines can be skin irritants.[1][2]

References

-

Nucleophilic Aromatic Substitution of Pyridines

-

Sulfonyl Pyridines as Intermediates

-

General Pyridine Chemistry

(Note: Specific patent literature for "Pyridine, 4-(tert-butylthio)-" is sparse under this exact name, but the chemistry is standard for the "alkylthio-to-sulfone" protecting group strategy in medicinal chemistry.)[1][2]

Sources

Application Notes and Protocols for "Pyridine, 4-(tert-butylthio)-" in the Development of Novel Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyridine Thioethers in Catalysis

In the landscape of modern catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and enhancing the efficiency of chemical transformations. "Pyridine, 4-(tert-butylthio)-" (CAS No. 18794-26-8), a functionalized pyridine bearing a tert-butylthio group at the 4-position, represents a promising scaffold for the development of innovative catalysts. The presence of both a nitrogen atom within the pyridine ring and a sulfur atom in the thioether linkage offers a unique bidentate or monodentate coordination environment for transition metals. The tert-butyl group provides steric bulk, which can influence the coordination sphere of a metal center, potentially enhancing catalyst stability and selectivity.

While dedicated literature on the catalytic applications of "Pyridine, 4-(tert-butylthio)-" is emerging, the broader class of pyridine-thioether ligands has demonstrated significant potential in various catalytic reactions, including palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation.[1][2] This document provides detailed application notes and protocols for the proposed use of "Pyridine, 4-(tert-butylthio)-" as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The protocols and insights presented herein are grounded in the established reactivity of analogous N,S-ligand systems and are intended to serve as a robust starting point for researchers exploring the catalytic potential of this intriguing molecule.

Synthesis of Pyridine, 4-(tert-butylthio)-

The synthesis of "Pyridine, 4-(tert-butylthio)-" can be achieved through several methods. A common approach involves the nucleophilic aromatic substitution of a suitable 4-halopyridine with a tert-butylthiolate salt.

General Protocol for Synthesis:

-

To a solution of 4-chloropyridine hydrochloride (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium tert-butylthiolate (1.1 eq).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford "Pyridine, 4-(tert-butylthio)-" as a pure compound.

Application Note 1: "Pyridine, 4-(tert-butylthio)-" as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale for Application: